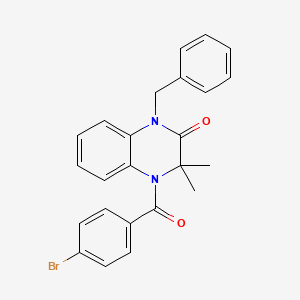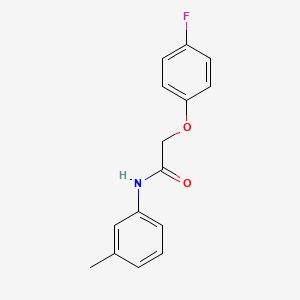
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, also known as BB-DQ, is a heterocyclic organic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. BB-DQ belongs to the class of quinoxaline derivatives, which have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. In
作用机制
The mechanism of action of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but studies have suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the activity of various enzymes involved in the growth and survival of cancer cells, including topoisomerase II and protein kinase C. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess anti-inflammatory and antioxidant properties, which may have therapeutic implications for a variety of diseases.
实验室实验的优点和局限性
The advantages of using 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments include its potent antitumor activity, broad-spectrum antimicrobial activity, and anti-inflammatory and antioxidant properties. However, there are also some limitations to using 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments, including its relatively low solubility in water and its potential toxicity to normal cells at high concentrations.
未来方向
There are several future directions for research on 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of new formulations of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone that can improve its solubility and bioavailability, thereby increasing its therapeutic efficacy. Another area of interest is the identification of the molecular targets of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, which could lead to the development of new drugs that target these pathways. Finally, further studies are needed to evaluate the safety and efficacy of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in animal models and clinical trials, which could ultimately lead to its approval for use in humans.
合成方法
The synthesis of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,3-dimethylquinoxaline with benzyl bromide and 4-bromobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone as a white solid with a melting point of 205-207°C. The purity and yield of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be improved by recrystallization from an appropriate solvent.
科学研究应用
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess anti-inflammatory and antioxidant properties, which may have therapeutic implications for a variety of diseases.
属性
IUPAC Name |
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-24(2)23(29)26(16-17-8-4-3-5-9-17)20-10-6-7-11-21(20)27(24)22(28)18-12-14-19(25)15-13-18/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPIPQVLXIHVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide](/img/structure/B6049998.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6050005.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-thienyl)propanamide](/img/structure/B6050014.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6050022.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6050028.png)
![7-(3-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050035.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(3-methoxypropyl)acetamide](/img/structure/B6050048.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6050053.png)
![(1S,9R)-11-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6050057.png)
![3-[(5-bromo-2-hydroxybenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6050080.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6050081.png)
![4-(4-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050090.png)
![2-butyl-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6050095.png)
